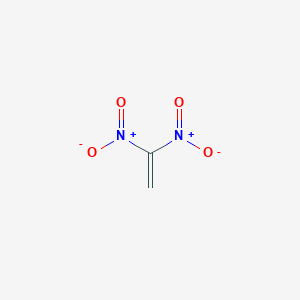

1,1-Dinitroethene

Beschreibung

Contextualization of Geminal Dinitroalkenes within Contemporary Organic Synthesis

Geminal dinitroalkenes, characterized by the presence of two nitro groups attached to the same carbon atom of a carbon-carbon double bond, represent a unique class of compounds in modern organic synthesis. These electron-deficient alkenes are highly activated towards nucleophilic attack and participate in a variety of cycloaddition reactions. Their utility stems from the versatile reactivity conferred by the two electron-wielding nitro groups, which polarize the double bond and render the β-carbon atom highly electrophilic.

The synthesis of geminal dinitro compounds can be achieved through methods such as the reaction of an organic nitro compound with a replaceable hydrogen on the nitro-bearing carbon with a nitrite (B80452) ion source in the presence of an oxidizing agent and a catalyst like alkali metal ferricyanide. dtic.milgoogle.com This approach allows for the preparation of various functionalized geminal dinitro compounds, including alcohols and esters. google.com

The reactivity of geminal dinitroalkenes makes them valuable building blocks for the synthesis of complex nitrogen-containing molecules. For instance, they can serve as precursors to energetic materials, where the high nitrogen and oxygen content contributes to their energetic properties. researchgate.netrsc.org Research in this area focuses on developing materials with a balance of high performance and low sensitivity to stimuli like shock and friction. rsc.org

Significance of 1,1-Dinitroethene as a Prototypical Electrophilic Alkene

1,1-Dinitroethene (C₂H₂N₂O₄) is the simplest member of the geminal dinitroalkene family and serves as a prototypical example of a highly electrophilic alkene. indexcopernicus.comresearchgate.netnih.gov The two nitro groups strongly withdraw electron density from the double bond, making it exceptionally susceptible to attack by nucleophiles. youtube.com This high reactivity, however, also contributes to its instability, making its isolation as a free compound challenging due to its tendency to decompose and oligomerize. indexcopernicus.comresearchgate.net

Experimental attempts to synthesize and isolate individual 1,1-dinitroethene have been largely unsuccessful. indexcopernicus.comresearchgate.net Standard protocols for the preparation of other nitroalkenes have proven unsuitable for 1,1-dinitroethene. indexcopernicus.comresearchgate.net Consequently, it is often generated in situ and immediately trapped by a reacting partner, such as a nucleophile or a diene in a cycloaddition reaction. researchgate.net

The pronounced electrophilic character of 1,1-dinitroethene is a key feature of its chemistry. Alkenes typically undergo electrophilic addition reactions where the π electrons of the double bond act as a nucleophile. libretexts.orgsavemyexams.comchemistrystudent.comchemistrysteps.combyjus.com However, the presence of strong electron-withdrawing groups, as in 1,1-dinitroethene, reverses this polarity, making the double bond electron-deficient and reactive towards nucleophiles. youtube.com This reactivity is fundamental to its utility in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Overview of Advanced Academic Research Trajectories for 1,1-Dinitroethene

Advanced academic research on 1,1-dinitroethene and related compounds is primarily focused on computational studies of its reactivity and the development of synthetic methodologies that harness its high electrophilicity. Given the difficulty in isolating 1,1-dinitroethene, theoretical calculations, such as Density Functional Theory (DFT), have become invaluable tools for understanding its reaction mechanisms. nih.gov

One significant area of research is its participation in cycloaddition reactions. wikipedia.org DFT studies have been employed to investigate the mechanism of Diels-Alder reactions involving nitroalkenes. nih.gov For instance, the reaction of 1-chloro-1-nitroethene (B13024322) with cyclopentadiene (B3395910) has been shown to proceed through a one-step mechanism. nih.gov These computational approaches provide insights into the polar nature of these reactions and the factors influencing their mechanism. nih.gov

Another research trajectory involves the exploration of its derivatives, such as 1,1-diamino-2,2-dinitroethene (FOX-7), as energetic materials. researchgate.netrsc.orgacs.orguhmreactiondynamics.org Extensive research has been conducted on the synthesis, properties, and decomposition pathways of FOX-7. researchgate.netrsc.orguhmreactiondynamics.org Computational studies have been crucial in understanding the stability and decomposition mechanisms of such materials, aiming to design safer and more effective energetic compounds. rsc.orguhmreactiondynamics.org

The table below summarizes key computational and experimental findings related to 1,1-dinitroethene and its derivatives.

| Compound/Reaction | Research Focus | Key Findings |

| 1,1-Dinitroethene | Synthesis | Attempts to isolate the pure compound have been unsuccessful due to high reactivity and tendency for oligomerization. indexcopernicus.comresearchgate.net It is typically generated in situ for immediate use. researchgate.net |

| 1-Chloro-1-nitroethene + Cyclopentadiene | Reaction Mechanism (DFT Study) | The Diels-Alder reaction proceeds via a one-step, polar mechanism. nih.gov |

| 1,1-Diamino-2,2-dinitroethene (FOX-7) | Energetic Materials | Synthesized and characterized as a high-performance, low-sensitivity energetic material. researchgate.netrsc.org |

| 1,1-Diamino-2,2-dinitroethene (FOX-7) | Decomposition Pathways (Computational) | Intermolecular hydrogen bonds in the crystal structure increase the decomposition barrier, enhancing stability. uhmreactiondynamics.org |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34238-14-7 |

|---|---|

Molekularformel |

C2H2N2O4 |

Molekulargewicht |

118.05 g/mol |

IUPAC-Name |

1,1-dinitroethene |

InChI |

InChI=1S/C2H2N2O4/c1-2(3(5)6)4(7)8/h1H2 |

InChI-Schlüssel |

JAEMWNGTMVISQW-UHFFFAOYSA-N |

Kanonische SMILES |

C=C([N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isolation Challenges of 1,1 Dinitroethene

Exploration of Investigated Synthetic Routes for 1,1-Dinitroethene

The primary precursor explored for the synthesis of 1,1-dinitroethene is 2,2-dinitroethanol. The strategic approach has centered on the dehydration of this nitroalcohol, a common method for the preparation of nitroalkenes. However, the application of standard dehydration protocols to 2,2-dinitroethanol has failed to yield the desired monomeric product.

Dehydration Reactions of 2,2-Dinitroethanol as a Precursor

One of the attempted methods for the dehydration of 2,2-dinitroethanol involved the use of phthalic anhydride (B1165640). In a typical procedure, 2,2-dinitroethanol and phthalic anhydride were heated together under reduced pressure. The temperature and pressure were varied in attempts to facilitate the elimination of water and distill the 1,1-dinitroethene product. However, across a range of temperatures (50-150°C) and pressures (40-100 mmHg), no distillable product was obtained. Instead, the reaction residue consisted of an oligomeric and explosive mass, indicating that while the dehydration may have occurred to some extent, the resulting 1,1-dinitroethene immediately polymerized under the reaction conditions.

Another classical and potent dehydrating agent, phosphorus pentoxide (P4O10), was also investigated for the synthesis of 1,1-dinitroethene from 2,2-dinitroethanol. Similar to the experiments with phthalic anhydride, these attempts were also unsuccessful. The procedure involved adding 2,2-dinitroethanol dropwise to phosphorus pentoxide at elevated temperatures (starting at 100°C) and reduced pressure (100 mmHg). As with the phthalic anhydride method, no desired product was isolated. The reaction again resulted in the formation of an explosive, oligomeric residue in the reaction flask. Varying the temperature and pressure did not lead to the successful isolation of free 1,1-dinitroethene.

Comparative Analysis of Synthesis Strategies for 1-Substituted Nitroalkenes

The synthesis of 1-substituted nitroalkenes is generally more challenging than their 2-substituted counterparts. A variety of methods have been developed for the synthesis of nitroalkenes, including the nitration of alkenes, and elimination reactions from suitable precursors.

Dehydration of β-nitro alcohols, the method attempted for 1,1-dinitroethene, is a common strategy. For many other 1-substituted nitroalkenes, this can be achieved using dehydrating agents like phthalic anhydride or via the formation of an intermediate ester followed by elimination. For instance, the dehydration of 2-nitropropan-1-ol can be achieved with dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of copper(I) chloride to yield 2-nitroprop-1-ene.

Other successful strategies for synthesizing nitroalkenes include alkene cross-metathesis, which provides a route to highly functionalized nitroalkenes that might be difficult to prepare otherwise. organic-chemistry.org Additionally, substitution reactions of β-nitrovinyl sulfoxides with various nucleophiles offer another pathway to substituted nitroalkenes. elsevierpure.com

The challenge with 1,1-dinitroethene lies in the extreme electron-withdrawing nature of the two nitro groups attached to the same carbon of the double bond. This high degree of substitution significantly increases the electrophilicity of the molecule, making it exceptionally susceptible to nucleophilic attack and polymerization, a characteristic not as pronounced in nitroalkenes with less activating or single nitro group substitutions. While other 1-substituted nitroalkenes can be synthesized and isolated, the unique electronic properties of 1,1-dinitroethene make it an exceptionally reactive and unstable molecule. sci-rad.com

Fundamental Experimental Obstacles to Isolating Free 1,1-Dinitroethene

The primary and recurring obstacle in all attempted syntheses of 1,1-dinitroethene is its inherent instability, which leads to rapid and uncontrollable polymerization or oligomerization.

Inherent Tendency towards Polymerization and Oligomerization

The high reactivity of 1,1-dinitroethene is a direct consequence of its electronic structure. The two electron-withdrawing nitro groups render the double bond highly electron-deficient and, therefore, an extremely potent Michael acceptor. This makes it highly susceptible to attack by even weak nucleophiles, including another molecule of 1,1-dinitroethene, initiating a polymerization cascade.

Experimental evidence from the attempted dehydration reactions of 2,2-dinitroethanol strongly supports this tendency. In all reported attempts, the reaction mixtures yielded only oligomeric or polymeric materials, often with explosive properties. This indicates that even if 1,1-dinitroethene is formed in situ, it immediately reacts with itself before it can be isolated. It has been concluded that it is likely impossible to prepare 1,1-dinitroethene as a stable, individual compound under standard laboratory conditions. The only successful approaches involving this species have been trapping it in situ with a reactive partner, such as a diene in a Diels-Alder reaction.

High Reactivity Profile and Intrinsic Instability

1,1-Dinitroethene is characterized by a geminal dinitro substitution on one of the sp² hybridized carbon atoms of the ethene backbone. This structural feature is the primary determinant of its profound reactivity and inherent instability. The two electron-withdrawing nitro groups (-NO₂) create a highly electron-deficient π-system, making the molecule an exceptionally potent electrophile and dienophile.

Experimental attempts to isolate 1,1-dinitroethene have been uniformly unsuccessful, as the compound readily undergoes decomposition and oligomerization. fu-berlin.deresearchgate.net Even under carefully controlled conditions, efforts to synthesize the free compound have resulted in the formation of intractable polymeric materials, often with explosive tendencies. researchgate.net This high propensity for polymerization is a direct consequence of its electronic structure, where the electron-poor double bond is highly susceptible to nucleophilic attack, including from another molecule of 1,1-dinitroethene.

Computational studies have provided further insight into the intrinsic instability of 1,1-dinitroethene. Density Functional Theory (DFT) calculations have shown that the molecule possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), confirming its high electrophilicity and susceptibility to reactions with nucleophiles. These theoretical models help to rationalize the experimental observations of its extreme reactivity and the difficulties encountered in its isolation.

Methodologies for In Situ Generation and Subsequent Trapping of 1,1-Dinitroethene

Given the impossibility of isolating 1,1-dinitroethene, researchers have focused on methodologies for its in situ generation, where the compound is formed in the presence of a trapping agent that can immediately react with it. This approach has proven to be a viable strategy for studying the chemistry of this transient species.

The most common precursor for the in situ generation of 1,1-dinitroethene is 2,2-dinitroethanol. researchgate.net Dehydration of this alcohol is the key step to forming the desired ethene. However, the conditions for this dehydration must be carefully controlled to avoid unwanted side reactions and decomposition.

Dehydration of 2,2-Dinitroethanol:

Initial attempts to dehydrate 2,2-dinitroethanol using various dehydrating agents and conditions were met with limited success, often leading to the formation of explosive oligomeric residues. researchgate.net

| Dehydrating Agent | Temperature Range (°C) | Pressure Range (mmHg) | Outcome |

| Phthalic Anhydride | 50-150 | 40-100 | No desired product, only oligomeric explosive mass |

| Phosphorus Pentoxide | 50-150 | 40-100 | No desired product, only oligomeric explosive mass |

These early experiments underscored the formidable challenge of controlling the reactivity of 1,1-dinitroethene once formed.

Successful Trapping with Cyclopentadiene (B3395910):

A significant breakthrough in the study of 1,1-dinitroethene came with its successful in situ generation and trapping via a Diels-Alder reaction with cyclopentadiene. By performing the dehydration of 2,2-dinitroethanol in the presence of this highly reactive diene, the fleetingly formed 1,1-dinitroethene is immediately consumed in a [4+2] cycloaddition reaction. mdpi.com This strategy prevents the oligomerization of the dinitroalkene and yields a stable cycloadduct, 2,2-dinitro-5-norbornene.

The reaction is believed to proceed through a concerted mechanism, which is characteristic of Diels-Alder reactions. nih.gov The high reactivity of both 1,1-dinitroethene as a dienophile and cyclopentadiene as a diene contributes to the efficiency of this trapping method.

Trapping with Diazomethane (B1218177):

Another successful approach for trapping in situ generated 1,1-dinitroethene involves a 1,3-dipolar cycloaddition with diazomethane. wikipedia.org In this reaction, diazomethane acts as a 1,3-dipole, reacting with the electron-deficient double bond of 1,1-dinitroethene to form a pyrazoline derivative. This method further demonstrates the utility of in situ generation for harnessing the reactivity of this unstable molecule in a controlled manner.

The successful trapping of 1,1-dinitroethene with both cyclopentadiene and diazomethane has provided indirect but compelling evidence for its formation as a transient intermediate. The characterization of the resulting stable cycloadducts allows for the inference of the chemical properties of the elusive 1,1-dinitroethene.

Reactivity Profiles and Mechanistic Investigations of 1,1 Dinitroethene

Cycloaddition Reactions Involving 1,1-Dinitroethene as a Dienophile

1,1-Dinitroethene is a highly reactive compound characterized by its electron-deficient double bond, making it a potent dienophile in various cycloaddition reactions. researchgate.net Its reactivity is so pronounced that its isolation as a free, stable compound is challenging, as it readily undergoes decomposition or oligomerization. researchgate.net This high reactivity, driven by the two electron-withdrawing nitro groups, makes it an interesting substrate for mechanistic and synthetic studies, particularly in the formation of heterocyclic systems.

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a key reaction class for synthesizing five-membered heterocyclic rings. wikipedia.org In these reactions, 1,1-dinitroethene acts as the dipolarophile, reacting with a three-atom component (TAC), also known as a 1,3-dipole. The electronic nature of 1,1-dinitroethene, being strongly electrophilic, dictates the mechanism and regioselectivity of these cycloadditions.

The reaction between a nitrone (a 1,3-dipole) and an alkene is a classic example of a [3+2] cycloaddition, yielding an isoxazolidine (B1194047) ring. wikipedia.org When reacting with nitroalkenes, the regioselectivity is controlled by the frontier molecular orbitals. wikipedia.orgmedcraveonline.com For an electron-poor alkene like 1,1-dinitroethene, the interaction is typically dominated by the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. wikipedia.org This interaction generally favors the formation of 4-nitro-substituted isoxazolidines. d-nb.info

The process is considered a polar, one-step, asynchronous cycloaddition. d-nb.info The nucleophilic oxygen atom of the nitrone initiates the attack on the most electrophilic carbon atom of the nitroalkene. d-nb.info In the case of 1,1-dinitroethene, this would be one of the carbons of the double bond, leading to the formation of a new C-C and C-O bond to form the five-membered isoxazolidine ring. wikipedia.org While reactions with various substituted nitroethenes have been studied, specific examples detailing the cycloaddition of nitrones with 1,1-dinitroethene are not extensively documented, likely due to the dienophile's instability. researchgate.net

Nitrile N-oxides are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkenes to form 2-isoxazolines. researchgate.netmdpi.com These reactions are a versatile method for synthesizing isoxazole-containing heterocycles, which can be aromatic. mdpi.comyoutube.com The reaction with electron-deficient alkenes is well-established. Theoretical calculations on the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes show that the formation of stable cycloadducts is thermodynamically favorable and the reactions proceed with high regioselectivity. researchgate.net

The reaction of 1,1-dinitroethene with diazoalkanes, such as 1-diazopropan-2-one (B6155555), has been the subject of detailed computational study. rsc.orgrsc.orgsciencegate.app This reaction initiates a complex domino process starting with a common [3+2] cycloaddition (32CA). rsc.orgluisrdomingo.com The initial cycloaddition yields a 1-pyrazoline intermediate. rsc.orgrsc.org

This 1-pyrazoline is not the final product but participates in two competitive reaction pathways: rsc.orgrsc.org

Channel I: The 1-pyrazoline undergoes tautomerization to a more stable 2-pyrazoline. Subsequent proton abstraction and the spontaneous loss of a nitrite (B80452) anion lead to the formation of a final pyrazole (B372694) product. rsc.orgrsc.org

Channel II: The 1-pyrazoline undergoes thermal extrusion of a nitrogen molecule (N₂), generating a highly reactive diradical intermediate. This intermediate rapidly closes to form a gem-dinitrocyclopropane. rsc.orgrsc.org

This domino reaction highlights the complex reactivity of the initial cycloadduct formed from 1,1-dinitroethene. The pathway taken depends on the reaction conditions and the stability of the intermediates.

To understand the intricate mechanisms of these reactions, advanced computational methods are employed. These theories provide deep insights into the electronic behavior and energy profiles of the cycloaddition processes.

Molecular Electron Density Theory (MEDT) has been instrumental in analyzing the [3+2] cycloaddition reaction between 1-diazopropan-2-one and 1,1-dinitroethene. rsc.orgluisrdomingo.comluisrdomingo.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reaction feasibility. rsc.org

Computational studies at the B3LYP/6-31G(d,p) level reveal that this is a polar reaction, characterized by a significant global electron density transfer (GEDT) from the nucleophilic diazoalkane to the electrophilic 1,1-dinitroethene. rsc.org Analysis of Conceptual DFT reactivity indices confirms the polar nature of the reaction and helps predict its regioselectivity. rsc.org

A Bonding Evolution Theory (BET) study, a component of MEDT, provides a detailed picture of the bond formation sequence. It shows that the cycloaddition of 1-diazopropan-2-one with 1,1-dinitroethene proceeds via a two-stage, one-step mechanism. rsc.orgrsc.org This means that while the reaction occurs in a single kinetic step, the two new single bonds are formed asynchronously, one after the other. d-nb.info The MEDT framework successfully explains the complex domino reactions and the participation of diazoalkanes in polar cycloadditions with strongly electron-deficient ethylenes like 1,1-dinitroethene. rsc.orgluisrdomingo.com

Table 1: Reactivity and Products of 1,1-Dinitroethene in [3+2] Cycloaddition Reactions

Advanced Mechanistic Elucidation of Cycloaddition Processes

Delineation of Concerted versus Stepwise Zwitterionic Pathways

The mechanism of cycloaddition reactions involving 1,1-dinitroethene is a subject of detailed investigation, particularly the distinction between concerted and stepwise pathways. Due to the compound's highly electrophilic nature, a stepwise mechanism involving a zwitterionic intermediate can compete with, or even supersede, the classical concerted pericyclic mechanism. researchgate.net

A significant case study is the [3+2] cycloaddition reaction between 1,1-dinitroethene and (Z)-C,N-diphenylnitrone. scispace.com Theoretical calculations have shown that the reaction mechanism is highly dependent on the reaction conditions. scispace.commdpi.com In the gas phase, the reaction is predicted to follow a one-step, albeit highly asynchronous, mechanism. mdpi.com However, the introduction of a solvent environment can dramatically alter this pathway. Attempts to locate zwitterionic intermediates in the cycloaddition reactions of 1,1-dinitroethene with different types of nitrile N-oxides have been unsuccessful, suggesting these specific reactions proceed via a polar, one-step mechanism regardless of solvent polarity. mdpi.com In contrast, cycloadditions with other partners, such as Syn-propanethial S-oxide, are proposed to proceed via a stepwise mechanism involving a zwitterionic intermediate. researchgate.net This highlights that the nature of the reacting partner is as critical as the reaction environment in determining the mechanistic pathway.

Investigation of Diradical Intermediate Formation

While polar, zwitterionic intermediates are common considerations in the reactions of 1,1-dinitroethene, the formation of diradical intermediates has also been investigated. These pathways are typically explored in reactions involving thermal extrusion of small molecules from an initial cycloadduct.

A notable example is the reaction between 1,1-dinitroethene and 1-diazopropan-2-one. rsc.orgrsc.org This reaction proceeds through a complex domino process initiated by a polar [3+2] cycloaddition to form a 1-pyrazoline intermediate. This intermediate then participates in two competitive reaction channels. While one channel involves tautomerization and elimination to yield a pyrazole, the second channel involves the thermal extrusion of a nitrogen molecule (N₂) from the 1-pyrazoline. rsc.orgrsc.org This extrusion step leads to the formation of a highly reactive diradical intermediate. This diradical species subsequently undergoes a rapid ring-closure to yield the final gem-dinitrocyclopropane product. rsc.org The activation energy for this nitrogen extrusion step via the diradical pathway was calculated to be 26.8 kcal/mol. rsc.org

| Pathway | Initial Step | Intermediate | Key Transformation | Final Product |

|---|---|---|---|---|

| Channel I | [3+2] Cycloaddition | 1-Pyrazoline | Tautomerization & Nitrite Loss | Pyrazole (PYZ 12) |

| Channel II | [3+2] Cycloaddition | 1-Pyrazoline | Thermal N₂ Extrusion | Diradical Intermediate (IN2) |

| - | - | Diradical Intermediate (IN2) | Ring Closure | gem-Dinitrocyclopropane (DNCP 13) |

Influence of Reaction Environment Polarity on Reaction Mechanism

The polarity of the reaction medium has a profound influence on the mechanistic course of cycloaddition reactions involving the highly polar 1,1-dinitroethene. The choice of solvent can be the deciding factor between a concerted and a stepwise pathway. researchgate.net

The [3+2] cycloaddition of 1,1-dinitroethene with (Z)-C,N-diphenylnitrone serves as a clear example of this solvent-dependent mechanistic shift. scispace.commdpi.com DFT calculations indicate that in the gas phase or a non-polar environment, the reaction proceeds through a single, highly asynchronous transition state (a one-step mechanism). mdpi.com However, when the reaction is conducted in a polar solvent such as toluene, the mechanism changes to a stepwise process. scispace.commdpi.com The polar environment stabilizes the charged zwitterionic intermediate, making this pathway kinetically favorable over the concerted one. In less-polar environments, a one-step polar mechanism is typically realized. scilit.com This ability to control the reaction mechanism by tuning the solvent polarity is a key feature of the reactivity of 1,1-dinitroethene. mdpi.com

| Reaction Environment | Proposed Mechanism | Intermediate |

|---|---|---|

| Gas Phase | One-step, two-stage | None (asynchronous transition state) |

| Toluene (Polar Solvent) | Stepwise | Zwitterionic Intermediate |

Studies on Regioselectivity and Stereoselectivity in Cycloaddition Adduct Formation

The cycloaddition reactions of 1,1-dinitroethene, which is generated in situ due to its high reactivity, generally proceed with a high degree of selectivity. sci-rad.com Studies on [3+2] cycloaddition reactions report that these processes occur with full regioselectivity and high stereoselectivity. researchgate.net

In the reaction of 1,1-dinitroethene with 1-diazopropan-2-one, the [3+2] cycloaddition is found to be completely regioselective. rsc.org Computational analysis of the transition states for the two possible regioisomeric pathways shows a significant energy difference (7.9 kcal/mol), strongly favoring the formation of only one regioisomer. rsc.org This observed regioselectivity is consistent with the experimental results, where the subsequent products are derived from a single initial cycloadduct. rsc.org The primary interaction guiding this selectivity is the nucleophilic attack of the carbon atom of the diazo compound on the electrophilic β-carbon atom of 1,1-dinitroethene. rsc.org

Nucleophilic Additions to the Activated Double Bond of 1,1-Dinitroethene

The extreme electrophilicity of the carbon-carbon double bond in 1,1-dinitroethene makes it highly susceptible to attack by a wide range of nucleophiles. inflibnet.ac.in Due to its instability, the compound is typically generated in situ and immediately trapped by the nucleophilic agent present in the reaction mixture. sci-rad.com

Diels-Alder Type Reactions with Cyclopentadiene (B3395910)

1,1-Dinitroethene serves as a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When 2,2-dinitroethanol is heated in the presence of cyclopentadiene, it is believed to undergo dehydration to form 1,1-dinitroethene in situ. researchgate.net This highly reactive dienophile is immediately trapped by cyclopentadiene, which acts as the diene, to yield the expected Diels-Alder adduct, 2,2-dinitro-5-norbornene. sci-rad.comresearchgate.net This reaction demonstrates a practical method for utilizing the high reactivity of 1,1-dinitroethene in the synthesis of six-membered ring systems. researchgate.net

Reactions with Diazomethane (B1218177)

Similar to its reaction with cyclopentadiene, in situ generated 1,1-dinitroethene can be efficiently trapped by diazomethane. sci-rad.comresearchgate.net The reaction of diazomethane and its derivatives with the electron-deficient double bond of 1,1-dinitroethene initiates a [3+2] cycloaddition. thieme-connect.com A detailed theoretical study on the related reaction with 1-diazopropan-2-one shows that this cycloaddition is the first step in a domino reaction sequence. rsc.orgrsc.org The initial polar cycloaddition is highly exothermic and irreversible, leading to the formation of a 1-pyrazoline intermediate, which then undergoes further transformations to yield stable final products. rsc.org

Theoretical Considerations of Other Electrophilic and Radical Addition Pathways to 1,1-Dinitroethene

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of highly reactive molecules such as 1,1-dinitroethene. The strong electron-withdrawing nature of the two nitro groups renders the C=C double bond exceptionally electron-deficient, predisposing it to specific modes of reactivity. This section delves into the theoretical considerations of electrophilic and radical addition pathways to 1,1-dinitroethene, with a primary focus on cycloaddition reactions, for which extensive computational data exists.

Electrophilic Addition Pathways: The Dominance of Cycloadditions

The pronounced electrophilic character of 1,1-dinitroethene makes it a potent dienophile and dipolarophile in cycloaddition reactions. Theoretical studies, particularly those employing Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT), have provided deep insights into the mechanisms of these reactions.

One of the most extensively studied reactions is the [3+2] cycloaddition (32CA). For instance, the reaction between 1-diazopropan-2-one and 1,1-dinitroethene has been computationally modeled. nih.govrsc.org Analysis of the conceptual DFT reactivity indices classifies 1,1-dinitroethene as a strong electrophile, while 1-diazopropan-2-one acts as the nucleophile. nih.gov The global electron density transfer (GEDT) at the transition state confirms a significant flow of electron density from the diazo compound to the dinitroethene, indicating a polar reaction mechanism. nih.gov

The mechanism of these cycloadditions can be either concerted (one-step) or stepwise. Theoretical studies on the reaction of nitrones with 1,1-dinitroethene suggest that the mechanism is highly dependent on the solvent environment. mdpi.com In the gas phase, the reaction is predicted to proceed through a two-stage, one-step mechanism via a highly asynchronous transition state. mdpi.com However, the introduction of a polar solvent is calculated to shift the mechanism to a stepwise pathway, involving the formation of a distinct zwitterionic intermediate. mdpi.commdpi.com This highlights the crucial role of the reaction environment in dictating the potential energy surface of electrophilic additions to 1,1-dinitroethene.

The formation of these zwitterionic intermediates is a key feature of the high electrophilicity of 1,1-dinitroethene. In the [3+2] cycloaddition with syn-propanethial S-oxide, DFT calculations predict a stepwise mechanism involving such an intermediate. mdpi.comresearchgate.net This is in contrast to reactions with less electrophilic nitroalkenes, which tend to follow a concerted, one-step polar mechanism. mdpi.com

The calculated activation energies for these cycloaddition reactions are relatively low, underscoring the high reactivity of 1,1-dinitroethene as an electrophile. nih.gov For the reaction of 1-diazopropan-2-one with 1,1-dinitroethene, the activation energy was calculated to be only 9.4 kcal/mol. nih.gov

| Reactant | Methodology | Key Finding | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1-Diazopropan-2-one | MEDT at B3LYP/6-31G(d,p) | Polar 32CA reaction with high polar character. | 9.4 | nih.gov |

| (Z)-C,N-diphenylnitrone | DFT | Two-stage one-step mechanism (gas phase); Stepwise with zwitterionic intermediate (polar solvent). | N/A | mdpi.com |

| syn-Propanethial S-oxide | MEDT | Stepwise mechanism with a zwitterionic intermediate. | N/A | mdpi.com |

While cycloadditions are well-documented, theoretical studies on other forms of electrophilic additions, such as the addition of protic acids (HX) or halogens (X₂), are not prevalent in the literature. This is likely due to the extreme reactivity and instability of 1,1-dinitroethene, which is often generated in situ and immediately trapped. sci-rad.com However, based on its established strong electrophilicity, it can be theorized that such additions would proceed readily, likely through the formation of a stabilized carbanionic intermediate after the initial electrophilic attack.

Radical Addition Pathways

In contrast to the wealth of data on electrophilic cycloadditions, theoretical investigations specifically detailing the addition of free radicals to the double bond of 1,1-dinitroethene are scarce. General principles of radical chemistry suggest that the electron-deficient nature of the double bond in 1,1-dinitroethene would make it susceptible to attack by nucleophilic radicals.

The addition of a radical (R•) to an alkene typically proceeds via a free-radical chain mechanism. The regioselectivity of the initial radical attack is governed by the formation of the most stable radical intermediate. In the case of 1,1-dinitroethene, the addition of a radical to the unsubstituted carbon (C2) would generate a radical at the C1 position, which would be highly stabilized by the two adjacent nitro groups through resonance and inductive effects.

| Step | Reaction | Description |

|---|---|---|

| Initiation | Initiator → 2 R• | Formation of initiating radicals. |

| Propagation 1 | R• + H₂C=C(NO₂)₂ → R-CH₂-C•(NO₂)₂ | Addition of the radical to the C2 position to form a stabilized radical intermediate. |

| Propagation 2 | R-CH₂-C•(NO₂)₂ + H-R → R-CH₂-CH(NO₂)₂ + R• | Hydrogen abstraction by the intermediate to form the product and regenerate the radical. |

While specific computational studies on radical addition to 1,1-dinitroethene are lacking, research on the decomposition of related energetic materials containing the dinitro-geminal group provides some context. For instance, computational studies on the decomposition of 1,1-diamino-2,2-dinitroethene (FOX-7) have explored reactions involving radical species like •OH and •NO₂. researchgate.net These studies, however, focus on abstraction and decomposition pathways rather than addition to the double bond. Similarly, theoretical work on dinitroacetylene has shown that its decomposition can be significantly catalyzed by NOx radical species, highlighting the potent interaction between dinitrated structures and radicals. chemrxiv.org

The lack of dedicated theoretical studies on radical additions to 1,1-dinitroethene represents a gap in the understanding of its full reactivity profile. Future computational work would be valuable to determine the activation barriers and thermodynamics of these potential pathways, providing a more complete picture of the chemistry of this highly reactive compound.

Computational and Theoretical Chemistry of 1,1 Dinitroethene

Electronic Structure Characterization of 1,1-Dinitroethene

The electronic structure dictates the fundamental chemical and physical properties of a molecule. For 1,1-dinitroethene, the two powerful electron-withdrawing nitro groups attached to a single carbon atom of the ethene backbone create a unique and highly polarized electronic environment.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for calculating the electronic structure of molecules. dergipark.org.trmamaself.eu It allows for the accurate determination of molecular geometries, vibrational frequencies, and relative stabilities. A variety of functionals, such as B3LYP, PBE, and M06-2X, combined with appropriate basis sets (e.g., 6-31G**, 6-311++G(d,p), cc-pVDZ), are employed to model nitro compounds. figshare.comhawaii.edusioc-journal.cnnih.gov

For instance, DFT calculations on 1,1-diamino-2,2-dinitroethene (FOX-7) have successfully reproduced experimental geometries and provided detailed structural data. researchgate.netosti.gov These studies show that the C-C(NO₂)₂ fragment, which is the core of 1,1-dinitroethene, has a non-planar configuration due to steric repulsion between the oxygen atoms of the nitro groups. researchgate.net The stability of 1,1-dinitroethene relative to its isomers has also been investigated, with theoretical calculations indicating that the 1,1-isomer is the most thermodynamically stable among the diamino-dinitroethylene series, a finding attributed to its specific intramolecular interactions and electronic arrangement. sioc-journal.cn

Table 1: Selected Optimized Geometrical Parameters of the C₂N₂O₄ Core in FOX-7 (a proxy for 1,1-Dinitroethene) Calculated at the B3LYP/6-311++G(3df,2p) level. Data extracted from studies on 1,1-diamino-2,2-dinitroethene (FOX-7).

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=C | 1.465 |

| C-N (nitro) | 1.405 |

| N-O | 1.226 |

| ∠C-C-N | 119.5 |

| ∠O-N-O | 125.1 |

This interactive table provides representative geometric values for the dinitroethene core structure based on DFT calculations of a closely related molecule.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

In 1,1-dinitroethene, the two strongly electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, localizing it on the C=C(NO₂)₂ moiety. This makes the molecule a potent electrophile, susceptible to nucleophilic attack. The HOMO, in contrast, would be at a relatively low energy. This large HOMO-LUMO gap would imply significant kinetic stability, yet the low-lying LUMO dictates its high reactivity towards electron-rich species.

Computational studies on the related FOX-7 molecule support this picture. sioc-journal.cn The introduction of electron-donating amino groups in FOX-7 raises the HOMO energy compared to what would be expected for 1,1-dinitroethene, but the fundamental reactive character driven by the dinitro-substituted carbon remains.

Table 2: Calculated Frontier Molecular Orbital Energies for 1,1-Diamino-2,2-dinitroethene (FOX-7) at the B3LYP/6-31G level* These values serve as a reference to understand the electronic properties of the dinitroethene functional group.

| Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | -3.54 |

| HOMO-LUMO Gap | 4.98 |

This interactive table shows the FMO energies for a related compound, illustrating the low-lying LUMO characteristic of the dinitroethene moiety.

The presence of two nitro groups on the same carbon atom in 1,1-dinitroethene leads to extreme intramolecular polarization. The nitro groups act as powerful electron sinks, withdrawing electron density from the C=C double bond. This creates a highly electron-deficient (electrophilic) carbon center and polarizes the entire molecule.

In the analogous compound FOX-7, this effect is part of a "push-pull" system, where the electron-donating amino groups "push" electron density into the double bond while the nitro groups "pull" it out. earthlinepublishers.comacs.org In 1,1-dinitroethene, which lacks the donor groups, the system is better described as a "pull-pull" ethylene, resulting in an even more electron-poor π-system. This charge separation can be quantified using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP) surface. The MEP surface visually represents the charge distribution, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For 1,1-dinitroethene, a strong positive potential is expected over and near the carbon atom bearing the nitro groups.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for mapping the complex pathways of chemical reactions, especially for energetic materials where experimental investigation can be challenging. By calculating the potential energy surface, researchers can identify intermediates, transition states, and determine the energy barriers for different reaction channels.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. hawaii.edu By mapping the PES, chemists can trace the lowest energy path from reactants to products, which defines the reaction mechanism. For the decomposition of nitro compounds like 1,1-dinitroethene, several key pathways are typically considered.

Computational studies on the decomposition of FOX-7 and the related 1,1-dinitroethane (B1361779) have provided detailed roadmaps of their thermal decomposition. hawaii.edutandfonline.com These studies reveal that the initial decomposition steps are crucial. Common pathways include:

C-NO₂ Bond Homolysis: This involves the simple cleavage of a carbon-nitro bond to release a nitrogen dioxide (NO₂) radical. This is a common primary step in the decomposition of many nitro-based energetic materials. hawaii.edutandfonline.com

Nitro-to-Nitrite Isomerization: This pathway involves the rearrangement of a nitro group (-NO₂) into a nitrite (B80452) group (-ONO), which is often followed by the cleavage of the weaker O-NO bond to release nitric oxide (NO). hawaii.eduaip.org This isomerization proceeds through a cyclic three-membered transition state. hawaii.edu

Detailed PES mapping for FOX-7 has shown a complex network of 54 intermediates and 37 transition states, demonstrating the intricate nature of its full decomposition. hawaii.edu

For each step along a reaction pathway on the PES, there is a maximum energy point known as the transition state (TS). The energy difference between the reactant and the transition state is the activation barrier (or activation energy), which determines the rate of the reaction.

Theoretical calculations have been used to determine the activation barriers for the primary decomposition channels of related nitro compounds. For 1,1-dinitroethane, the activation energy for C-N bond rupture was calculated to be around 47-49 kcal/mol, which was competitive with the HONO elimination pathway. tandfonline.comtandfonline.com In the case of FOX-7, the nitro-nitrite isomerization was found to have a barrier of approximately 58.4 kcal/mol, while other complex pathways involving intramolecular hydrogen transfer were also identified. scispace.com These calculations allow for a direct comparison of the feasibility of different decomposition mechanisms.

Table 3: Calculated Activation Barriers for Primary Decomposition Pathways of Related Nitro Compounds These values provide insight into the energy required for initiating the decomposition of the 1,1-dinitroethene structure.

| Reaction Pathway | Model Compound | Method | Activation Barrier (kcal/mol) | Reference |

| C-N Homolytic Bond Cleavage | 1,1-Dinitroethane | G3B3 | 47.7 | tandfonline.com |

| HONO Elimination | 1,1-Dinitroethane | G3B3 | 48.4 | tandfonline.com |

| Nitro-Nitrite Isomerization | FOX-7 | G4//B3LYP | 58.4 | scispace.com |

| C-NO₂ Bond Fission | FOX-7 | CCSD(T)-F12/aVTZ | ~49-56 | researchgate.net |

This interactive table summarizes key activation energies for decomposition reactions in molecules structurally related to 1,1-dinitroethene.

Application of Bonding Evolution Theory (BET) in Reaction Dynamics

Bonding Evolution Theory (BET) is a powerful computational tool that provides a detailed understanding of the changes in chemical bonding along a reaction coordinate. chemrxiv.orgrsc.org By analyzing the topological changes of the Electron Localization Function (ELF), BET can identify the sequence of bond formation and cleavage events, offering a more nuanced picture than simple transition state analysis. This approach divides the reaction pathway into distinct structural stability domains, each characterized by a specific bonding pattern.

For a highly reactive and electron-deficient molecule like 1,1-dinitroethene, BET offers profound insights into its reaction mechanisms, particularly in cycloaddition reactions where it acts as a strong electrophile. A notable application of BET has been in the study of the [3+2] cycloaddition (32CA) reaction between 1,1-dinitroethene and diazoalkanes, such as 1-diazopropan-2-one (B6155555). capes.gov.brntnu.no

A detailed BET analysis of the 32CA reaction between 1-diazopropan-2-one and 1,1-dinitroethene, studied at the B3LYP/6-31G(d,p) computational level, reveals a two-stage, one-step mechanism. capes.gov.br The key findings from the BET study are summarized below:

Asynchronous Bond Formation: The analysis demonstrates that the formation of the two new single bonds is highly asynchronous. capes.gov.br The C-C single bond is formed significantly earlier than the C-N single bond.

Mechanism Elucidation: The BET study provides a step-by-step description of the electronic rearrangements, confirming the polar nature of the reaction and shedding light on the complex domino processes that follow the initial cycloaddition. capes.gov.brrsc.org

The reaction begins with the depopulation of the N-N-C region of the diazoalkane and the C=C double bond of 1,1-dinitroethene. The formation of the first C-C bond occurs through the coupling of two pseudoradical centers, a characteristic feature of polar cycloadditions. The second bond, C-N, is formed later in the reaction coordinate, just before the final product is established. This detailed mechanistic insight provided by BET is crucial for understanding the reactivity of 1,1-dinitroethene and for designing new synthetic pathways. capes.gov.br

Benchmark and Calibration of Computational Methods for Dinitroalkenes

The accuracy of computational predictions is fundamentally dependent on the chosen theoretical method and basis set. researchgate.netd-nb.infobyteplus.com For molecules with complex electronic structures like dinitroalkenes, which feature strong electron-withdrawing groups and potential for significant electron correlation effects, benchmarking and calibration of computational methods are of paramount importance. researchgate.net Benchmarking involves systematically comparing the performance of various computational methods against high-quality reference data to establish their accuracy and reliability for a specific chemical problem. researchgate.netd-nb.info

To date, no specific benchmarking studies focusing exclusively on 1,1-dinitroethene have been published. This is largely due to the compound's high reactivity and the scarcity of reliable experimental data that could serve as a benchmark. researchgate.net However, the principles of method calibration are well-established and their importance for the broader class of nitroalkenes and energetic materials is widely recognized.

The general process for benchmarking computational methods for dinitroalkenes would involve the following steps:

Selection of a High-Accuracy Reference: This typically involves calculations using high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set limit. This "gold standard" provides a reliable benchmark for energetics and geometries.

Selection of Methods for Testing: A range of more computationally affordable methods, primarily from Density Functional Theory (DFT), would be selected for evaluation. This would include various functionals, from standard Generalized Gradient Approximation (GGA) and hybrid functionals (e.g., B3LYP, PBE0) to more modern, dispersion-corrected (e.g., B3LYP-D3) and range-separated functionals (e.g., CAM-B3LYP, ωB97X-D).

Choice of Properties to Benchmark: Key properties for comparison would include geometric parameters, reaction energies, activation barriers, and potentially vibrational frequencies. For dinitroalkenes, accurately predicting the energetics of reactions involving the nitro groups is a critical test.

Statistical Analysis of Performance: The performance of each method is evaluated by calculating statistical errors, such as the mean absolute error (MAE) and root mean square error (RMSE), relative to the high-accuracy reference data.

For related nitro compounds, studies have shown that different DFT functionals can yield significantly different results, especially for reaction barriers. acs.org For instance, in the study of the decomposition of 1,1-diamino-2,2-dinitroethene, the M06-2X functional has been noted for its accuracy in previous studies on the system. acs.org The selection of an appropriate functional is therefore not trivial and should ideally be guided by specific benchmark studies on closely related systems. The lack of such a dedicated study for 1,1-dinitroethene means that researchers must often rely on calibrations performed for other nitroalkenes or energetic compounds, with the understanding that this introduces a degree of uncertainty.

Predictive Modeling of Unimolecular Decomposition Pathways of 1,1-Dinitroethene (Theoretical)

Theoretical predictive modeling is an essential tool for understanding the thermal stability and decomposition mechanisms of energetic materials like 1,1-dinitroethene. Given the compound's instability, computational chemistry offers the safest and often the only feasible means to investigate the initial steps of its decomposition. While extensive computational research has been conducted on the decomposition of the related, more stable compound 1,1-diamino-2,2-dinitroethene (FOX-7), nih.govhawaii.eduscispace.com direct theoretical studies on the unimolecular decomposition of 1,1-dinitroethene itself are not prevalent in the literature.

However, based on theoretical studies of analogous nitroalkanes and nitroalkenes, several primary decomposition pathways can be predicted for 1,1-dinitroethene. acs.orgresearchgate.net These pathways represent the most likely initial chemical reactions that the molecule would undergo upon thermal activation.

The principal predicted unimolecular decomposition channels for 1,1-dinitroethene are:

C-NO₂ Bond Homolysis: This pathway involves the simple cleavage of one of the carbon-nitro bonds to yield a dinitrovinyl radical and a nitrogen dioxide (NO₂) radical. For many nitro-containing energetic materials, the C-NO₂ bond is the weakest and its homolysis is often the rate-determining step in the decomposition cascade.

Nitro-Nitrite Rearrangement (NNR): This pathway involves an isomerization of one of the nitro groups (-NO₂) to a nitrite group (-ONO), followed by the cleavage of the weaker O-NO bond to release nitric oxide (NO). This mechanism is often competitive with direct C-NO₂ bond cleavage and can be favored in some systems. acs.org For the related molecule nitroethylene, the isonitrite product is highly unstable and immediately loses an NO radical. acs.org

C-C Bond Cleavage: While less common as an initial step for nitroalkenes, the cleavage of the C=C double bond is a potential high-energy pathway.

The relative importance of these pathways is determined by their respective activation barriers, which can be calculated using high-level quantum chemical methods. The table below summarizes the conceptually important unimolecular decomposition pathways, though specific activation energies for 1,1-dinitroethene are not available in the cited literature. The data is presented to illustrate the types of reactions considered in such theoretical studies.

| Pathway | Description | Expected Products |

|---|---|---|

| C-NO₂ Bond Homolysis | Cleavage of a carbon-nitro group bond. | C₂H₂(NO₂)• + •NO₂ |

| Nitro-Nitrite Rearrangement | Isomerization to a nitrite intermediate followed by O-NO bond cleavage. | C₂H₂(NO₂)O• + •NO |

Computational studies on the decomposition of 1,1-diamino-2,2-dinitroethene have shown that pathways beyond simple bond fission, such as intramolecular hydrogen transfer and cyclization, can be significant. nih.gov For 1,1-dinitroethene, which lacks amino groups, these specific pathways are not possible. Therefore, its decomposition is expected to be dominated by the more fundamental C-NO₂ homolysis or nitro-nitrite rearrangement channels, characteristic of simple nitroalkenes. researchgate.net Definitive determination of the dominant pathway and its energetic barrier awaits specific high-level ab initio or DFT calculations on the 1,1-dinitroethene molecule.

Role of 1,1 Dinitroethene As a Reactive Intermediate in Advanced Organic Synthesis

Precursor Utility in the Divergent Synthesis of Heterocyclic Scaffolds

The high electrophilicity of 1,1-dinitroethene makes it an exceptional component for the synthesis of diverse heterocyclic systems. sci-rad.com It readily participates in various cycloaddition and addition reactions, providing access to five- and six-membered rings and other complex nitrogen-containing scaffolds.

One of the most significant applications of in situ generated 1,1-dinitroethene is in [3+2] cycloaddition reactions. Theoretical studies based on Density Functional Theory (DFT) have explored its reactions with dipoles like nitrones and nitrile N-oxides. sci-rad.comresearchgate.net For instance, the reaction with (Z)-C,N-diphenylnitrone has been shown to be kinetically favorable, leading to the formation of 2,3-diphenyl-4,4-dinitroisoxazolidine. scispace.com The mechanism of these cycloadditions can be influenced by the reaction environment; a one-step mechanism is observed in the gas phase, while a stepwise, zwitterionic intermediate pathway is favored in solvents like toluene. scispace.commdpi.com

1,1-Dinitroethene also functions as a dienophile in [4+2] Diels-Alder cycloadditions. When 2,2-dinitroethanol is heated in the presence of cyclopentadiene (B3395910), it dehydrates to form 1,1-dinitroethene, which is immediately trapped by the diene to yield the corresponding Diels-Alder adduct. sci-rad.comresearchgate.net

Furthermore, 1,1-dinitroethene is a valuable substrate for the aza-Michael addition of N-nucleophiles, which serves as a key step in a two-step protocol for preparing N-(2-fluoro-2,2,-dinitroethyl) derivatives of various azoles. rsc.orgrsc.org This reaction involves the addition of NH-azoles (such as imidazoles, pyrazoles, triazoles, and tetrazoles) to 1,1-dinitroethene generated from 1,1,1-trinitroethane. rsc.orgrsc.org Similarly, it reacts with primary and secondary amines to yield stable substitution products. acs.org The use of diamines, such as o-phenylenediamine (B120857) or ethylenediamine, leads to the formation of cyclic products like 2-(dinitromethylene)benzimidazole and 2-(dinitromethylene)-1,3-diazacyclopentane, respectively. acs.org

| Reactant Partner | Reaction Type | Resulting Heterocyclic Scaffold/Product | Reference |

|---|---|---|---|

| (Z)-C,N-diphenylnitrone | [3+2] Cycloaddition | Isoxazolidine (B1194047) derivative | scispace.com |

| Nitrile N-oxides | [3+2] Cycloaddition | Nitro-functionalised five-membered heterocycles | sci-rad.comsci-rad.com |

| Diazomethane (B1218177) | [3+2] Cycloaddition | Pyrazoline derivative | researchgate.net |

| Cyclopentadiene | [4+2] Diels-Alder Cycloaddition | Diels-Alder adduct | sci-rad.comresearchgate.net |

| NH-azoles (e.g., pyrazoles, triazoles) | Aza-Michael Addition | N-(2,2-dinitroethyl)azoles | rsc.orgrsc.org |

| o-Phenylenediamine | Michael Addition/Substitution | 2-(Dinitromethylene)benzimidazole | acs.org |

Integration into Complex Multi-Component and Domino Reaction Sequences

The high reactivity of 1,1-dinitroethene also allows for its integration into more complex reaction cascades, such as domino and multi-component reactions (MCRs). benchchem.comsciencegate.apprsc.orgrsc.org These processes enable the rapid construction of intricate molecular architectures from simple starting materials in a single pot, aligning with the principles of step and atom economy.

A notable example is the domino reaction between 1-diazopropan-2-one (B6155555) and 1,1-dinitroethene. rsc.orgrsc.org This reaction is initiated by a common [3+2] cycloaddition (32CA) that yields a 1-pyrazoline intermediate. rsc.org This intermediate is at a branch point for two competitive reaction channels. rsc.orgrsc.org

Channel I: The 1-pyrazoline can tautomerize to a more stable 2-pyrazoline. Subsequent proton abstraction and the spontaneous loss of a nitrite (B80452) anion result in the formation of a final pyrazole (B372694) product. rsc.orgrsc.org

Channel II: Alternatively, the 1-pyrazoline intermediate can undergo thermal extrusion of a nitrogen molecule (N₂), generating a highly reactive diradical intermediate. rsc.org This diradical quickly collapses to yield a gem-dinitrocyclopropane derivative. rsc.orgrsc.org

This domino sequence demonstrates the utility of 1,1-dinitroethene in initiating a cascade that leads to two structurally distinct products, a heterocycle (pyrazole) and a carbocycle (cyclopropane), from the same set of starting materials under the same reaction conditions. rsc.org

| Initial Reactants | Key Intermediate | Reaction Pathway | Final Product | Reference |

|---|---|---|---|---|

| 1-Diazopropan-2-one + 1,1-Dinitroethene | 1-Pyrazoline | Channel I: Tautomerization and elimination | Pyrazole | rsc.orgrsc.org |

| Channel II: N₂ extrusion and cyclization | gem-Dinitrocyclopropane | rsc.orgrsc.org |

Future Research Directions: Expanding the Synthetic Applications of 1,1-Dinitroethene Reactivity

While 1,1-dinitroethene is a powerful synthetic tool, its full potential remains an active area of research. Future investigations are likely to focus on several key areas.

First, the development of new and more efficient methods for the in situ generation of 1,1-dinitroethene is a critical research avenue. sci-rad.com Given that attempts to prepare and isolate free 1,1-dinitroethene have been unsuccessful due to its instability, creating milder and more versatile protocols for its formation from readily available precursors will broaden its applicability and allow for reactions with more sensitive substrates. sci-rad.comresearchgate.net

Second, expanding the scope of its reaction partners is a promising direction. This includes exploring its reactivity in cycloadditions with a wider variety of dienes and 1,3-dipoles, as well as its use in MCRs with new combinations of reactants. sci-rad.comresearchgate.net Such studies could lead to the discovery of novel transformations and provide access to new classes of heterocyclic and carbocyclic compounds. nih.govmdpi.comrsc.org

Finally, the application of 1,1-dinitroethene in the synthesis of high-value molecules, particularly energetic materials, will continue to be a significant focus. rsc.org The successful synthesis of N-(2-fluoro-2,2-dinitroethyl)azoles, which are of interest in materials chemistry, highlights the potential for using 1,1-dinitroethene as a key building block for designing next-generation compounds with tailored properties. rsc.orgrsc.org Further exploration of its reaction mechanisms, including the factors that control polar versus stepwise pathways, will be crucial for rationally designing these complex synthetic routes. scispace.commdpi.com

Table of Compounds

| Compound Name |

|---|

| 1,1,1-trinitroethane |

| 1-diazopropan-2-one |

| 1,1-Dinitroethene |

| 1-pyrazoline |

| 2,2-dinitroethanol |

| 2,3-diphenyl-4,4-dinitroisoxazolidine |

| 2-(dinitromethylene)-1,3-diazacyclopentane |

| 2-(dinitromethylene)benzimidazole |

| 2-pyrazoline |

| (Z)-C,N-diphenylnitrone |

| Cyclopentadiene |

| Diazomethane |

| Ethylenediamine |

| gem-dinitrocyclopropane |

| o-phenylenediamine |

| Pyrazole |

| Toluene |

Q & A

Q. What experimental approaches have been attempted to synthesize isolated 1,1-dinitroethene, and why do they fail?

- Methodological Answer : Synthesis attempts involve dehydrating 2,2-dinitroethanol using agents like phthalic anhydride or P₂O₅ at elevated temperatures (50–100°C). However, these methods yield polymeric byproducts instead of the target compound due to 1,1-dinitroethene's extreme instability and rapid oligomerization. For example, heating 2,2-dinitroethanol with P₂O₅ at 100°C under reduced pressure produced only polymerized residues . Researchers recommend generating 1,1-dinitroethene in situ (e.g., via elimination reactions) and trapping it immediately with nucleophiles or dienophiles to stabilize it transiently .

Q. How can researchers characterize 1,1-dinitroethene if it cannot be isolated?

- Methodological Answer : Indirect characterization relies on trapping intermediates in reactions. For example, cycloaddition with nitrones or nitriles forms stable adducts (e.g., isoxazolidines), which are analyzed via NMR, IR, and LC-MS to infer the presence of 1,1-dinitroethene. IR spectroscopy detects NO₂ stretching vibrations (~1567 cm⁻¹ and 1351 cm⁻¹), while ¹H NMR of trapped adducts shows diagnostic peaks (e.g., vinyl protons at ~5.97 ppm) . Computational methods (DFT) model its structure and reactivity .

Advanced Research Questions

Q. What mechanistic insights explain 1,1-dinitroethene's role in [3+2] cycloaddition reactions?

- Methodological Answer : Cycloadditions with nitrones proceed via a stepwise zwitterionic mechanism rather than a concerted pathway. DFT studies reveal that the electron-deficient nature of 1,1-dinitroethene stabilizes zwitterionic intermediates, which are absent in reactions with less electrophilic alkenes. Kinetic and thermodynamic analyses (activation energies, Gibbs free energy profiles) confirm this pathway . Experimental validation involves isolating intermediates under cryogenic conditions or using bulky substituents to slow oligomerization .

Q. How does the electronic structure of 1,1-dinitroethene influence its decomposition pathways?

- Methodological Answer : The geminal nitro groups create strong electron-withdrawing effects, destabilizing the alkene π-system and promoting oligomerization. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of trapped adducts suggest decomposition initiates at ~120°C, forming nitro-containing polymers. Computational studies (NBO analysis) quantify hyperconjugative interactions between nitro groups and the vinyl system, explaining its propensity for radical-mediated polymerization .

Q. Can computational modeling predict viable reaction conditions for stabilizing 1,1-dinitroethene?

- Methodological Answer : Yes. DFT calculations optimize transition states and intermediate stability under varying conditions (solvent polarity, temperature). For instance, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in cycloadditions, while low temperatures (−78°C) slow oligomerization. Molecular dynamics simulations model aggregation behavior, identifying solvents that disrupt π-stacking (e.g., THF) .

Q. How does 1,1-dinitroethene compare to its diamino derivative (FOX-7) in stability and reactivity?

- Methodological Answer : FOX-7 (1,1-diamino-2,2-dinitroethene) is stabilized by intramolecular hydrogen bonding between amino and nitro groups, absent in 1,1-dinitroethene. This difference is evident in thermal stability: FOX-7 decomposes above 200°C, whereas 1,1-dinitroethene oligomerizes below 100°C. X-ray diffraction and Hirshfeld surface analysis of FOX-7 crystals highlight hydrogen-bond networks, while Raman spectroscopy tracks nitro group vibrations under high pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.